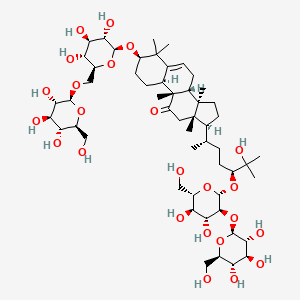

11-Oxomogroside IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27+,28-,29-,30+,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAKRLANXLYUMX-DYPHYEICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC[C@@H](C(C)(C)O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H]3CC[C@]4([C@]3(CC(=O)[C@]5([C@@H]4CC=C6[C@@H]5CC[C@H](C6(C)C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H90O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture and Biological Landscape of 11-Oxomogroside IV: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] This class of compounds, collectively known as mogrosides, are the primary contributors to the intense sweetness of the fruit and have garnered significant scientific interest for their diverse pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental methodologies pertaining to this compound and its closely related analogs.

Chemical Structure

While a definitive, publicly available 2D structure of this compound is not consistently reported, its chemical formula is C₅₄H₉₀O₂₄ and it has a molecular weight of 1123.28 g/mol .[1] The nomenclature "11-Oxo" strongly indicates the presence of a ketone functional group at the C-11 position of the mogrol (B2503665) aglycone, a feature that distinguishes it from its parent compound, Mogroside IV. The glycosylation pattern is a key structural feature of mogrosides, influencing both their sweetness and biological properties. The structural elucidation of these complex natural products relies heavily on advanced spectroscopic techniques.

Structural Elucidation Methodologies

The determination of the intricate chemical architecture of this compound and related mogrosides necessitates a combination of sophisticated analytical techniques.

Experimental Protocol: Isolation and Purification

A general workflow for the isolation and purification of mogrosides from Siraitia grosvenorii is as follows:

-

Extraction: Dried and powdered monk fruit is typically subjected to extraction with hot water or aqueous ethanol (B145695) to yield a crude extract containing a mixture of mogrosides.[4][5]

-

Initial Purification: The crude extract is passed through a macroporous adsorbent resin column. The column is first washed with deionized water to remove highly polar impurities like sugars and pigments. The mogrosides are then eluted using a gradient of aqueous ethanol (e.g., 30-70%).[4]

-

Fractionation: The resulting mogroside-rich fraction is further separated using techniques such as silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.[5]

Experimental Protocol: Spectroscopic Analysis

The precise structure of the isolated compounds is determined through the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to ascertain the exact molecular weight and elemental composition of the molecule.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides foundational information regarding the number and types of protons and carbons within the molecule.[5][6]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between different atoms, allowing for the complete assembly of the molecular structure, including the sequence and linkage points of the sugar moieties to the aglycone.[6][7]

-

Below is a diagram illustrating the general workflow for the structural elucidation of mogrosides.

Biological Activities

Mogrosides, including the 11-oxo derivatives, have demonstrated a range of promising biological activities. While specific data for this compound is limited, the activities of closely related compounds provide valuable insights into its potential therapeutic applications.

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of mogrosides.[8][9] this compound A, a closely related compound, has been shown to exhibit cytotoxic effects against the human hepatocellular carcinoma cell line SMMC-772.[10]

| Compound | Cell Line | Activity | Quantitative Data |

| This compound A | SMMC-772 (Hepatocellular Carcinoma) | Cytotoxicity | IC₅₀: 288 µg/mL[10] |

Mogroside V, another related compound, has been found to inhibit the growth of pancreatic cancer cells by inducing apoptosis and cell cycle arrest.[9][11] The proposed mechanism involves the modulation of signaling pathways such as STAT3.[11]

The diagram below illustrates a hypothesized signaling pathway for the anti-cancer effects of mogrosides.

Hepatoprotective Effects

Mogrosides have also been investigated for their potential to protect the liver from injury.[12][13] Studies have shown that mogrosides can mitigate liver damage by inhibiting the activation of hepatic stellate cells and reducing hepatocyte apoptosis.[12] The underlying mechanisms are believed to involve the modulation of inflammatory and oxidative stress pathways.

The hepatoprotective effects of some mogrosides are attributed to their ability to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[14] Additionally, mogrosides may exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[14]

The following diagram depicts a potential signaling pathway for the hepatoprotective and anti-inflammatory actions of mogrosides.

Antioxidant Activity

The antioxidant properties of mogrosides have been well-documented.[15] 11-Oxomogroside V, a structurally similar compound, has demonstrated significant scavenging activity against various reactive oxygen species (ROS).[16]

| Compound | ROS Scavenged | EC₅₀ (µg/mL) |

| 11-Oxomogroside V | Superoxide (B77818) (O₂⁻) | 4.79[16] |

| Hydrogen Peroxide (H₂O₂) | 16.52[16] | |

| Hydroxyl Radical (•OH) | 146.17[16] |

Experimental Protocol: Antioxidant Activity Assay (Chemiluminescence Method)

The scavenging effect of mogrosides on superoxide radicals can be quantified using a chemiluminescence-based assay.

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), luminol, and varying concentrations of the mogroside sample.

-

The reaction is initiated by the addition of pyrogallol, which autoxidizes to generate superoxide anions.

-

The chemiluminescence intensity is measured immediately over time.

-

The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.[4]

Conclusion and Future Directions

This compound, a constituent of the sweet fruit of Siraitia grosvenorii, represents a promising area for natural product research. While data specific to this compound is still emerging, the known biological activities of related mogrosides, particularly in the realms of anti-cancer and hepatoprotective effects, suggest a significant therapeutic potential. Future research should focus on the definitive structural elucidation of this compound, followed by a comprehensive evaluation of its pharmacological profile and mechanism of action. Such studies will be instrumental in unlocking the full potential of this and other mogrosides for the development of novel therapeutic agents and functional foods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scivisionpub.com [scivisionpub.com]

- 9. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. medchemexpress.com [medchemexpress.com]

11-Oxomogroside IV physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, isolation, and characterization of 11-Oxomogroside IV, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Due to the limited availability of data specific to this compound, information from closely related mogrosides is included to provide a broader context for its potential biological activities and mechanisms of action.

Physical and Chemical Properties

| Property | Data |

| Molecular Formula | C₅₄H₉₀O₂₄[1] |

| Molecular Weight | 1123.28 g/mol [1][2] |

| Physical Description | Powder[3] |

| Source | Fruits of Siraitia grosvenorii Swingle[1][3] |

| CAS Number | 2096516-32-2[1] |

| Purity | Typically ≥98% (as a reference standard)[3] |

| Compound Type | Triterpenoid Glycoside[3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[3] |

| Melting Point | Not reported |

| Spectral Data (NMR, IR, MS) | Not fully reported in the public domain. Characterization is typically performed using these techniques[4][5][6]. |

Experimental Protocols

The isolation and characterization of this compound follow a general workflow for the purification of mogrosides from monk fruit. The following protocols are based on established methodologies for this class of compounds.

Isolation and Purification

The general procedure for extracting and purifying this compound from the dried fruits of Siraitia grosvenorii involves solvent extraction, followed by chromatographic separation.

Methodology:

-

Extraction: The dried and powdered fruit material is extracted with a polar solvent, typically aqueous ethanol (B145695) or methanol, at an elevated temperature to enhance extraction efficiency.

-

Crude Extract Preparation: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorbent resin. The column is first washed with water to remove highly polar impurities such as sugars. The mogrosides are then eluted with a gradient of increasing ethanol concentration.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the macroporous resin chromatography are further purified by preparative HPLC, typically using a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. Fractions are collected and monitored by analytical HPLC to isolate the pure compound.

Structural Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Key Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the accurate molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms within the molecule, identifying the aglycone structure, and establishing the sequence and linkage of the sugar moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively reported. However, based on studies of the broader mogroside class and closely related analogs like 11-Oxomogroside V, several potential pharmacological effects can be inferred.

Potential Biological Activities:

-

Antioxidant Activity: Mogrosides are known to possess antioxidant properties, which may be attributed to their ability to scavenge reactive oxygen species (ROS)[7][8].

-

Anti-inflammatory Effects: Several mogrosides have demonstrated anti-inflammatory activity[7][8]. This is a promising area for further investigation of this compound.

-

Anti-tumor Activity: A related compound, this compound A, has been reported to exhibit cytotoxic effects against SMMC-772 tumor cells[2]. This suggests that this compound may also possess anti-cancer properties.

Hypothesized Signaling Pathway:

Based on the known anti-inflammatory effects of other mogrosides, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

This diagram illustrates a potential mechanism where this compound may inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. This would lead to a reduction in the expression of inflammatory genes.

Conclusion

This compound is a complex natural product with potential for further pharmacological investigation. While specific data on its physical, chemical, and biological properties are still limited, the information available for the broader class of mogrosides provides a strong foundation for future research. The experimental protocols and hypothesized mechanisms of action presented in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isolation of 11-Oxomogroside IV from Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides. Among these, 11-Oxomogroside IV is a notable constituent, contributing to the overall phytochemical profile of the fruit. This technical guide provides a comprehensive overview of the isolation of this compound, including detailed experimental protocols, quantitative data, and relevant biological context.

Mogrosides, including this compound, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Research has indicated that various mogrosides possess antioxidant and anti-inflammatory activities. Notably, extracts of Siraitia grosvenorii containing mogroside IV and 11-oxo-mogroside V have been shown to exert anti-inflammatory effects through the down-regulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its modulation by mogrosides highlights their potential for the development of novel anti-inflammatory agents.

This guide will detail the methodologies for extracting and purifying this compound from Siraitia grosvenorii, present its physicochemical properties, and visualize the experimental workflow and a relevant biological signaling pathway.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₀O₂₄ | [1] |

| Molecular Weight | 1123.28 g/mol | [1] |

| CAS Number | 2096516-32-2 | [1][2][3] |

| Source | Fruits of Siraitia grosvenorii Swingle | [4] |

Experimental Protocols

The isolation of this compound from Siraitia grosvenorii is a multi-step process involving extraction, preliminary purification by macroporous resin chromatography, and final purification by preparative high-performance liquid chromatography (prep-HPLC).

Extraction of Crude Mogrosides

Objective: To extract a broad range of mogrosides, including this compound, from the dried fruit of Siraitia grosvenorii.

Materials:

-

Dried Siraitia grosvenorii fruit powder

-

Deionized water

-

Ethanol (B145695) (70%)

-

Mechanical blender or grinder

-

Large glass beakers

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Protocol:

-

Preparation of Plant Material: Grind the dried Siraitia grosvenorii fruit into a coarse powder.

-

Solvent Extraction:

-

Suspend the fruit powder in 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture to 60-80°C and maintain for 2-3 hours with continuous stirring.

-

-

Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid residue.

-

Re-extraction: Repeat the extraction process on the residue two more times to ensure maximum yield.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous concentrate is the crude mogroside extract.

Purification by Macroporous Resin Chromatography

Objective: To remove polar impurities such as sugars and pigments and to enrich the mogroside fraction.

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., Amberlite XAD series, Diaion® HP-20)

-

Chromatography column

-

Deionized water

-

Ethanol (various concentrations)

-

Fraction collector

Protocol:

-

Column Packing and Equilibration: Pack the chromatography column with the macroporous resin and equilibrate the column by washing with deionized water until the effluent is clear.

-

Loading: Pass the crude mogroside extract through the equilibrated column at a controlled flow rate.

-

Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities.

-

Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 90%). Collect fractions of the eluate.

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To isolate this compound to a high degree of purity.

Materials:

-

Enriched mogroside fraction

-

Prep-HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 20 x 250 mm, 5 µm)

-

HPLC-grade methanol (B129727)

-

HPLC-grade water

-

Syringe filters (0.45 µm)

Protocol:

-

Sample Preparation: Dissolve the concentrated mogroside fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Methanol

-

Gradient: A typical gradient would start with a lower concentration of methanol and gradually increase to elute compounds of increasing hydrophobicity. An example gradient could be 30-70% Methanol over 40 minutes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 8-15 mL/min for a preparative column.

-

Detection: UV detection at 210 nm.

-

-

Injection and Fraction Collection: Inject the prepared sample onto the prep-HPLC system. Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.

Quantitative Data

| Compound | Biological Activity | IC₅₀ | Cell Line | Reference |

| 11-Oxomogroside IVA | Cytotoxicity | 288 µg/mL | SMMC-772 (human hepatoma cells) | [5] |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

The isolation of this compound from Siraitia grosvenorii presents a viable pathway for obtaining this potentially therapeutic compound. The methodologies outlined in this guide, from initial extraction to final purification, provide a robust framework for researchers. While further studies are required to fully elucidate the complete spectroscopic characterization and the full spectrum of biological activities of this compound, the existing evidence for the anti-inflammatory properties of related mogrosides suggests that it is a promising candidate for further investigation in drug discovery and development. The potential modulation of the NF-κB signaling pathway positions this compound as a compound of interest for the development of novel treatments for inflammatory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound,2096516-32-2|t-Phytochemical Reference materials£¬reference materials, reference standards, botanical reference materials,phytochemicals,natural products [tautobiotech.com]

- 3. This compound | CAS 2096516-32-2 | 美国InvivoChem [invivochem.cn]

- 4. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Biosynthesis of 11-Oxomogroside IV in Siraitia grosvenorii

Executive Summary

Mogrosides, the triterpenoid (B12794562) glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii), are of significant interest as natural, zero-calorie sweeteners. Among them, 11-Oxomogroside IV represents a specific molecular structure within a complex biosynthetic network. This document provides an in-depth technical overview of the enzymatic pathway leading to the formation of this compound, starting from the universal triterpenoid precursor, squalene (B77637). It consolidates current scientific findings on the key enzyme families, presents available quantitative data, details relevant experimental protocols for enzyme characterization, and provides visual diagrams of the core biochemical processes.

The Core Biosynthesis Pathway

The synthesis of all mogrosides, including this compound, is a multi-step process involving five primary enzyme families: squalene epoxidases (SQE), triterpenoid synthases (TS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450), and UDP-glucosyltransferases (UGT).[1][2] The pathway can be divided into two major phases: the formation of the triterpenoid aglycone (the non-sugar core) and the subsequent, sequential glycosylation of this core.

Phase 1: Formation of the 11-Oxomogrol Aglycone

The initial steps are common to the synthesis of sterols and other triterpenoids in plants. The pathway diverges to produce the characteristic cucurbitane skeleton of mogrosides.

-

Squalene to 2,3-Oxidosqualene (B107256): The linear hydrocarbon squalene, produced via the mevalonate (B85504) (MVA) pathway in the cytoplasm, is converted to 2,3-oxidosqualene by the enzyme squalene epoxidase (SgSQE) .[3][4]

-

Cyclization to Cucurbitadienol (B1255190): 2,3-oxidosqualene is cyclized by cucurbitadienol synthase (SgCS) to form the foundational tetracyclic triterpenoid skeleton, cucurbitadienol.[5][6]

-

C-11 Oxidation: This is the critical step for the formation of the "11-oxo" series of mogrosides. The cytochrome P450 enzyme CYP87D18 catalyzes the oxidation of cucurbitadienol at the C-11 position. In vitro enzymatic assays have demonstrated that CYP87D18 is a multifunctional oxidase, capable of producing both 11-hydroxy cucurbitadienol and its further oxidized product, 11-oxo-cucurbitadienol .[6][7] This 11-oxo intermediate serves as the direct precursor to the aglycone of this compound.

-

Formation of 11-Oxomogrol: Further hydroxylations at the C-3 and C-24 positions of 11-oxo-cucurbitadienol are required to form the final aglycone, 11-oxomogrol. While the specific enzymes for these steps on the 11-oxo intermediate have not been fully elucidated, it is hypothesized that other CYP450s and potentially epoxide hydrolases are involved, mirroring the steps proposed for the formation of the more common C-11 hydroxylated aglycone, mogrol.[1][8]

Phase 2: Glycosylation to this compound

Once the 11-oxomogrol core is synthesized, a series of UDP-glucosyltransferases (UGTs) sequentially add glucose moieties. Mogroside IV is characterized by the presence of four glucose units.[8][9] The glycosylation cascade is a highly specific process determining the final structure and sweetness of the molecule.

-

Initial Glucosylation: The first glucose is typically added to either the C-3 or C-24 hydroxyl group of the aglycone by a UGT. For instance, UGT720-269-1 is known to catalyze the C-24 primary glucosylation of mogrol.[10]

-

Sequential Additions: Subsequent UGTs add further glucose units. For example, UGT720-269-4 can add a glucose to mogroside I-A1 (one glucose at C-24) to form mogroside IIE (glucose at C-3 and C-24).[11]

-

Formation of this compound: To form this compound, this enzymatic cascade acts upon the 11-oxomogrol core, resulting in a structure with four glucose molecules attached at specific positions. While the exact sequence and specific UGTs for the 11-oxo variant are still under investigation, the process is believed to parallel the well-studied pathway for Mogroside V, but beginning with the 11-oxo aglycone. The final structure, this compound, has been isolated from monk fruit, confirming the existence of this pathway.[12][13][14]

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the core biochemical pathway and a representative experimental workflow for gene function analysis.

Caption: Proposed biosynthetic pathway for this compound from squalene.

Quantitative Data Summary

Quantitative data on the biosynthesis of 11-oxo mogrosides is limited, as research has primarily focused on the more abundant Mogroside V. However, studies on related enzymes provide valuable insights.

Table 1: Characterized Enzymes in the Mogroside Pathway

| Enzyme | Gene Name | Substrate | Product(s) | Notes | Reference(s) |

|---|---|---|---|---|---|

| Cytochrome P450 | CYP87D18 | Cucurbitadienol | 11-oxo-cucurbitadienol, 11-hydroxy-cucurbitadienol | A multifunctional C-11 oxidase crucial for the 11-oxo series. | [6][7] |

| UDP-Glucosyltransferase | UGT720-269-1 | Mogrol | Mogroside I-A1 (at C-24) | Catalyzes primary glucosylation. | [10] |

| UDP-Glucosyltransferase | UGT720-269-4 | Mogroside I-A1 | Mogroside IIE (at C-3) | Catalyzes the second glucosylation step. | [11] |

| UDP-Glucosyltransferase | UGT94-289-3 | Mogroside IIE | Siamenoside I, Mogroside IV, Mogroside V, Mogroside VI | A key downstream enzyme responsible for higher-order glycosylation. |[9] |

Table 2: Engineered UGT Performance for Mogroside V Synthesis

| Enzyme Construct | Substrate | Conversion Rate | Notes | Reference(s) |

|---|---|---|---|---|

| UGTM1-3 & UGTM2-4 | Mogrol | 18.2% to Mogroside V | In vitro multi-enzyme cascade with UDPG regeneration system. | [15] |

| Engineered UGTs | Mogrol | 91-99% to Mogroside V | Stepwise, controlled glycosylation routes developed via protein engineering. |[16][17] |

Note: These engineered systems demonstrate the feasibility of high-yield mogroside production and provide models for how the native pathway may function.

Experimental Protocols

The identification and characterization of enzymes in the this compound pathway rely on a combination of transcriptomics, heterologous expression, and analytical chemistry.

Protocol: Functional Characterization of CYP87D18

This protocol is adapted from methodologies used to identify P450s in mogroside biosynthesis.[6]

-

Candidate Gene Identification: Transcriptome data from developing monk fruit is mined for sequences with high homology to known plant cytochrome P450s, particularly those from the CYP87 family. Co-expression analysis with known mogroside synthesis genes (like SgCS) is used to prioritize candidates.

-

Gene Cloning: The full-length cDNA of the candidate gene (e.g., CYP87D18) is amplified from monk fruit cDNA libraries via PCR and cloned into a yeast expression vector (e.g., pYES-DEST52). A P450 reductase gene (e.g., AtCPR from Arabidopsis thaliana) is often co-expressed to ensure sufficient electron supply.

-

Heterologous Expression in Yeast: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae BY4741). A control strain containing an empty vector or only the CPR is also prepared.

-

Enzyme Assay (Whole-cell feeding):

-

Transformed yeast cells are grown in selective media to the mid-log phase.

-

Gene expression is induced by transferring cells to a galactose-containing medium.

-

The substrate, cucurbitadienol (typically 20-50 µM), is dissolved in a carrier solvent (e.g., DMSO) and fed to the yeast culture.

-

The culture is incubated for 24-48 hours with shaking at 28-30°C.

-

-

Metabolite Extraction:

-

Yeast cells are harvested by centrifugation.

-

Metabolites are extracted from the culture medium and the cell pellet using an organic solvent such as ethyl acetate.

-

The organic phase is collected, dried under nitrogen gas, and re-dissolved in a suitable solvent for analysis.

-

-

Product Identification:

-

The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The mass spectra of products from the active yeast culture are compared to those from the control culture and, when available, to authentic chemical standards (e.g., 11-oxo-cucurbitadienol).

-

The appearance of new peaks corresponding to the expected mass of oxidized products (e.g., 11-oxo-cucurbitadienol) confirms the enzymatic function of the candidate P450.

-

Caption: A generalized workflow for the functional identification of biosynthetic genes.

Conclusion and Future Directions

The biosynthetic pathway of this compound is a specialized branch of the mogroside synthesis network in monk fruit, distinguished by the critical C-11 oxidation step catalyzed by CYP87D18. While the general enzymatic framework is understood, significant research opportunities remain. Future work should focus on:

-

Elucidation of Missing Enzymes: Identifying the specific CYP450s and UGTs responsible for the final steps in 11-oxomogrol formation and its subsequent glycosylation to this compound.

-

Kinetic Characterization: Determining the kinetic parameters (K_m, k_cat) of all enzymes in the pathway to understand reaction efficiencies and identify potential rate-limiting steps.

-

Metabolic Engineering: Leveraging the identified genes to reconstruct the pathway in microbial hosts (like S. cerevisiae) or other plants for sustainable, high-yield production of specific mogrosides.[4][16] This would enable the targeted synthesis of desired sweeteners and facilitate further pharmacological studies.

This technical guide provides a foundational understanding for researchers aiming to explore, manipulate, and harness the biosynthetic machinery responsible for producing this compound and other valuable natural sweeteners.

References

- 1. pnas.org [pnas.org]

- 2. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20180251806A1 - Methods and Materials for Biosynthesis of Mogroside Compounds - Google Patents [patents.google.com]

- 9. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preliminary Biological Activity Screening of 11-Oxomogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside IV, a cucurbitane triterpene glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo), is a member of the mogroside family of compounds known for their intense sweetness and potential therapeutic properties. While research into the specific biological activities of this compound is in its nascent stages, preliminary data suggests cytotoxic effects against certain tumor cell lines. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound and closely related analogs, such as 11-Oxomogroside V and Mogroside V. The information presented herein, including quantitative data, detailed experimental protocols, and postulated signaling pathways, is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this class of compounds.

Introduction

The fruits of Siraitia grosvenorii have a long history of use in traditional Chinese medicine for treating conditions such as sore throat and cough.[1] Modern phytochemical analysis has identified mogrosides, a class of cucurbitane-type tetracyclic triterpenoid (B12794562) glycosides, as the primary active constituents responsible for the fruit's intense sweetness and various pharmacological activities.[1][2] These activities include antioxidant, anti-inflammatory, and antitumor effects.[2] this compound is a specific mogroside that has been isolated from this plant.[3] This document summarizes the preliminary biological screening data for this compound and its structural analogs to guide further research and drug development efforts.

Quantitative Data Presentation

The available quantitative data on the biological activity of this compound is currently limited to its cytotoxicity. To provide a broader context of the potential activities of 11-oxo mogrosides, data for the closely related 11-Oxomogroside V is also presented.

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | Activity | IC50 (µg/mL) |

| This compound A | SMMC-772 (Human hepatoma) | Cytotoxic | 288 |

IC50: The concentration of the compound that causes 50% inhibition of cell growth.

Table 2: In Vitro Antioxidant Activity of 11-Oxomogroside V

| Compound | Reactive Oxygen Species (ROS) | EC50 (µg/mL) |

| 11-Oxomogroside V | Superoxide Anion (O₂⁻) | 4.79 |

| Hydrogen Peroxide (H₂O₂) | 16.52 | |

| Hydroxyl Radical (•OH) | 146.17 |

EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activity screening of this compound and related compounds.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line.

-

Cell Culture: Human hepatoma SMMC-772 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. The cells are then treated with varying concentrations of this compound for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity - ROS Scavenging Assays (Chemiluminescence)

These protocols are adapted from studies on 11-Oxomogroside V and are suitable for assessing the antioxidant potential of this compound.[5]

-

Superoxide Anion (O₂⁻) Scavenging:

-

Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, luminol, and varying concentrations of the test compound.

-

Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.

-

Immediately measure the chemiluminescence intensity over time.

-

The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.[5]

-

-

Hydrogen Peroxide (H₂O₂) Scavenging:

-

Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.

-

Add varying concentrations of the test compound.

-

Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.[5]

-

-

Hydroxyl Radical (•OH) Scavenging:

-

Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.

-

Add varying concentrations of the test compound to the system.

-

Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.[5]

-

-

Data Analysis: For each ROS, plot the percentage of inhibition against the sample concentration to calculate the EC50 value.[5]

Anti-inflammatory Activity - Measurement of Inflammatory Mediators

This protocol is based on studies of other mogrosides and can be used to evaluate the anti-inflammatory effects of this compound.

-

Cell Culture and Stimulation: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 24-well plates and pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay (Griess Test):

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant as described above.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound have not yet been elucidated, research on the related compound Mogroside V suggests potential involvement in key anti-inflammatory pathways.

Postulated Anti-inflammatory Signaling Pathway

Studies on Mogroside V have shown that it can modulate inflammatory pathways by affecting the phosphorylation of MAPKs and AKT1, and influencing the NF-κB signaling cascade.[5] This provides a hypothetical framework for the potential mechanism of action of this compound.

Caption: Postulated Anti-inflammatory Signaling Pathway for this compound.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a test compound.

Caption: In Vitro Anti-inflammatory Screening Workflow.

Conclusion and Future Directions

The preliminary biological screening of this compound has demonstrated cytotoxic activity against human hepatoma cells. While direct evidence for its anti-inflammatory and antioxidant properties is currently lacking, the activities of closely related mogrosides, particularly 11-Oxomogroside V, suggest that these are promising areas for future investigation. The experimental protocols and postulated signaling pathways provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on a broader range of cancer cell lines to determine the spectrum of its cytotoxic activity, as well as in-depth investigations into its antioxidant and anti-inflammatory effects using the methodologies outlined. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent.

References

- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Postulated Mechanism of Action for 11-Oxomogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 11-Oxomogroside IV is limited in current scientific literature. This document presents a postulated mechanism based on the well-documented biological activities of its close structural analog, 11-Oxomogroside V, and other related mogrosides. The experimental data and signaling pathways described herein are derived from studies on these related compounds and serve as a predictive framework for the potential activities of this compound.

Executive Summary

This compound is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). While research into its specific molecular mechanisms is still emerging, evidence from closely related compounds suggests that its biological activities likely stem from potent antioxidant and anti-inflammatory properties. This guide synthesizes the available data to propose a mechanism of action for this compound, focusing on its potential to modulate key signaling pathways involved in oxidative stress and inflammation, such as the NF-κB, MAPK, and AKT pathways. Furthermore, initial studies have indicated its potential as an anti-tumor agent.

Known Biological Activity of this compound

To date, the most specific biological activity reported for this compound is its cytotoxic effect on tumor cells.

Anti-Tumor Effects

-

In vitro studies have demonstrated that this compound exhibits cytotoxicity against the human hepatoma SMMC-772 cell line.

Postulated Mechanism of Action

Based on the activities of structurally similar mogrosides, the mechanism of action for this compound is postulated to involve two primary functions: direct antioxidant activity and modulation of inflammatory signaling pathways.

Antioxidant Activity

It is proposed that this compound, much like its analog 11-Oxomogroside V, can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key contributor to the pathogenesis of numerous diseases, and the ability to neutralize ROS is a critical therapeutic attribute. The postulated antioxidant mechanism involves the direct interaction with and quenching of superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

Anti-Inflammatory Activity

The anti-inflammatory effects of mogrosides are thought to be mediated through the downregulation of pro-inflammatory signaling cascades. It is postulated that this compound can inhibit the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is likely achieved through the modulation of the following signaling pathways:

-

NF-κB Signaling Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway is a central anti-inflammatory mechanism. This is likely achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for COX-2 and iNOS.

-

MAPK and AKT Signaling Pathways: Mogrosides have been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, as well as protein kinase B (AKT). These kinases are upstream regulators of NF-κB and other inflammatory responses. By inhibiting their activation, this compound could effectively dampen the inflammatory cascade.

-

TLR4-MyD88 Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of NF-κB and MAPKs. It is plausible that this compound could interfere with this upstream signaling.

-

AMPK-Nrf2 Signaling: Mogroside V has been shown to activate the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of antioxidant enzymes. This represents a potential indirect antioxidant mechanism for this compound.

Quantitative Data

The following tables summarize the quantitative data available for this compound and its close analog, 11-Oxomogroside V.

Table 1: Anti-Tumor Activity of this compound

| Compound | Cell Line | Activity | IC₅₀ |

| This compound | SMMC-772 (Human Hepatoma) | Cytotoxicity | 288 µg/mL |

Table 2: Antioxidant Activity of 11-Oxomogroside V

| Compound | Activity | EC₅₀ (µg/mL) |

| 11-Oxomogroside V | Superoxide (O₂⁻) Scavenging | 4.79 |

| 11-Oxomogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 |

| 11-Oxomogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 |

| 11-Oxomogroside V | Inhibition of •OH-induced DNA damage | 3.09 |

Visualizations of Postulated Signaling Pathways and Workflows

Caption: Postulated Anti-Inflammatory Signaling Pathway of this compound.

Caption: Experimental Workflow for ROS Scavenging Assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related mogrosides, which can be adapted for the study of this compound.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV-2 microglial cells).

6.1.1 Cell Culture and Treatment:

-

Culture RAW 264.7 or BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Seed cells in 96-well or 6-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 2 hours.

-

Stimulate the cells with LPS (e.g., 0.5 or 1 µg/mL) for a specified period (e.g., 18-24 hours for cytokine measurement, or shorter time points for signaling protein phosphorylation).

6.1.2 Measurement of Nitric Oxide (NO) Production:

-

After the treatment period, collect the cell culture supernatant.

-

Determine the NO concentration by measuring nitrite (B80452) levels using the Griess reagent.

-

Mix an equal volume of supernatant with the Griess reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

6.1.3 Western Blot Analysis for Protein Expression and Phosphorylation:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Antioxidant Activity Assessment by Chemiluminescence

Objective: To quantify the scavenging effect of this compound on various reactive oxygen species (ROS).

6.2.1 Superoxide Anion (O₂⁻) Scavenging Assay:

-

Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl).

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻, and immediately measure the chemiluminescence intensity over time.

-

Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control without the sample.

6.2.2 Hydrogen Peroxide (H₂O₂) Scavenging Assay:

-

Prepare a reaction mixture containing a suitable buffer, luminol, and H₂O₂.

-

Add varying concentrations of this compound.

-

Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.

6.2.3 Hydroxyl Radical (•OH) Scavenging Assay:

-

Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.

-

Add varying concentrations of this compound to the system.

-

Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.

6.2.4 Data Analysis:

-

For each ROS, plot the percentage of inhibition against the sample concentration.

-

Calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.

Conclusion and Future Directions

The postulated mechanism of action for this compound, based on data from its close analogs, suggests that it is a promising bioactive compound with potential therapeutic applications in conditions associated with oxidative stress and inflammation. Its known anti-tumor activity further warrants investigation.

Future research should focus on:

-

Directly investigating the antioxidant and anti-inflammatory properties of this compound using the experimental protocols outlined in this guide.

-

Elucidating the specific molecular targets of this compound within the NF-κB, MAPK, and AKT signaling pathways.

-

Exploring the in vivo efficacy of this compound in animal models of inflammatory diseases and cancer.

-

Conducting structure-activity relationship studies to understand how the 11-oxo group influences its biological activity compared to other mogrosides.

This technical guide provides a foundational framework for researchers to design and execute studies that will illuminate the precise mechanism of action of this compound, ultimately paving the way for its potential development as a therapeutic agent.

Pharmacological Profiling of Cucurbitane Triterpenoid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitane triterpenoid (B12794562) glycosides, a class of tetracyclic triterpenoids, are predominantly found in plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon).[1][2] These compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects.[1][3][4] This technical guide provides an in-depth overview of the pharmacological profiling of these promising natural products, with a focus on their mechanisms of action, experimental methodologies for their evaluation, and a summary of key quantitative data.

Pharmacological Activities and Mechanisms of Action

Cucurbitane triterpenoid glycosides exert their therapeutic effects by modulating various cellular signaling pathways. Their bioactivity is largely attributed to the core cucurbitane skeleton, with substitutions at different positions influencing their potency and specific targets.[2]

Anti-Diabetic Effects

A primary area of investigation for cucurbitane triterpenoid glycosides is their potential in managing type 2 diabetes.[5][6] Their anti-diabetic properties are multifaceted, involving the regulation of glucose metabolism through several key mechanisms:

-

Modulation of PI3K/AKT and IRS-1 Signaling: Several studies have shown that cucurbitane triterpenoids can enhance insulin (B600854) sensitivity.[7] They have been found to increase the activation of the Insulin Receptor Substrate-1 (IRS-1) and downstream signaling components like Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt).[7] This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake into skeletal muscle cells.[7]

-

AMP-Activated Protein Kinase (AMPK) Activation: Some cucurbitane glycosides can activate AMPK, a key cellular energy sensor.[5] Activation of AMPK in muscle cells can also promote GLUT4 translocation and glucose uptake, independent of insulin signaling.[7]

-

α-Glucosidase Inhibition: Certain cucurbitane-type triterpene glycosides have demonstrated the ability to inhibit α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[8][9] By inhibiting this enzyme, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia.[8]

-

Protein Tyrosine Phosphatase (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Inhibition of this enzyme by cucurbitane triterpenoids can enhance insulin sensitivity.[8][10]

Anti-Cancer and Chemopreventive Effects

Cucurbitane triterpenoid glycosides have demonstrated significant potential as anti-cancer agents.[1][3][11] Their mechanisms of action in this context are diverse and include:

-

Inhibition of Cancer Cell Proliferation: These compounds have been shown to inhibit the growth of various cancer cell lines.[1][12]

-

Induction of Apoptosis: Some cucurbitane glycosides can trigger programmed cell death in cancer cells.

-

Chemoprevention: Studies have shown that these compounds can inhibit the induction of Epstein-Barr virus early antigen (EBV-EA), suggesting potential cancer chemopreventive activity.[11]

Anti-Inflammatory Activity

Cucurbitane triterpenoids have also been recognized for their anti-inflammatory properties.[4] They can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), IL-12 p40, and tumor necrosis factor-alpha (TNF-α), in immune cells like bone marrow-derived dendritic cells stimulated with lipopolysaccharide (LPS).[4]

Quantitative Data on Pharmacological Activities

The following tables summarize key quantitative data from various studies on the pharmacological activities of cucurbitane triterpenoid glycosides.

Table 1: α-Glucosidase Inhibitory Activity of Cucurbitane Triterpenoid Glycosides

| Compound | Source | IC50 (µM) | Reference |

| Charantoside H | Momordica charantia | 25.4 ± 1.2 | [8] |

| Charantoside J | Momordica charantia | 38.7 ± 2.1 | [8] |

| Charantoside K | Momordica charantia | 45.3 ± 2.5 | [8] |

| Momorcharacoside A | Momordica charantia | > 50 | [8] |

| Goyaglycoside-l | Momordica charantia | > 50 | [8] |

Table 2: Inhibitory Effects of Cucurbitane Triterpenoids on Pro-Inflammatory Cytokine Production in LPS-Stimulated Bone Marrow-Derived Dendritic Cells

| Compound | IC50 (µM) for IL-6 Production | IC50 (µM) for IL-12 p40 Production | IC50 (µM) for TNF-α Production | Reference |

| Compound 3 | 0.245 | 0.458 | 0.312 | [4] |

| Compound 4 | 0.363 | 0.671 | 0.499 | [4] |

| Compound 6 | 0.381 | 0.523 | 0.417 | [4] |

| Compound 11 | 0.157 | 0.299 | 0.201 | [4] |

| Compound 12 | 0.028 | 0.055 | 0.039 | [4] |

Table 3: Molecular Docking Binding Energies of Cucurbitane-Type Triterpenoids with Key Protein Targets in Type 2 Diabetes

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Momordic acid | AKT1 | -7.3 | [5] |

| Kuguacin J | AKT1 | - | [5] |

| 25-O-methylkaravilagenin D | IL6 | - | [5] |

| Momordicine I | SRC | - | [5] |

| Kuguacin S | SRC | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological profiling of cucurbitane triterpenoid glycosides.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of cucurbitane triterpenoid glycosides to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

Phosphate (B84403) buffer (50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 1 M)

-

Test compounds (cucurbitane triterpenoid glycosides)

-

Acarbose (B1664774) (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

-

Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.

-

In a 96-well plate, add 50 µL of the test compound solution or positive control.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Glucose Uptake Assay in C2C12 Myotubes

This assay measures the ability of cucurbitane triterpenoid glycosides to stimulate glucose uptake in a skeletal muscle cell line, providing insights into their insulin-sensitizing effects.

Materials:

-

C2C12 myoblasts (ATCC)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG

-

Insulin

-

Krebs-Ringer Phosphate (KRP) buffer

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum when the cells reach about 80-90% confluency.

-

Allow the cells to differentiate for 4-6 days, with media changes every 48 hours.

-

-

Serum Starvation and Treatment:

-

Before the assay, serum-starve the differentiated myotubes for 2-4 hours in serum-free DMEM.

-

Treat the cells with various concentrations of the cucurbitane triterpenoid glycosides or insulin (positive control) for a specified time (e.g., 30 minutes to 24 hours).

-

-

Glucose Uptake Measurement:

-

Wash the cells twice with warm PBS.

-

Incubate the cells with KRP buffer containing 2-Deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) or 2-NBDG (e.g., 50 µM) for 10-30 minutes at 37°C.

-

Stop the glucose uptake by washing the cells three times with ice-cold PBS.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.

-

For fluorescent glucose analogs, measure the fluorescence using a fluorescence plate reader.

-

Normalize the glucose uptake to the total protein content of each sample.

-

Measurement of Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol is designed to assess the anti-inflammatory potential of cucurbitane triterpenoid glycosides by measuring their effect on the production of pro-inflammatory cytokines in immune cells.

Materials:

-

Bone marrow cells isolated from mice

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

-

Lipopolysaccharide (LPS)

-

Cucurbitane triterpenoid glycosides

-

ELISA kits for specific cytokines (e.g., IL-6, IL-12 p40, TNF-α)

Procedure:

-

Generation of BMDCs:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL GM-CSF for 7-9 days to differentiate them into BMDCs.

-

-

Cell Treatment and Stimulation:

-

Plate the differentiated BMDCs in 96-well plates.

-

Pre-treat the cells with various concentrations of the cucurbitane triterpenoid glycosides for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.

-

Incubate the cells for 18-24 hours.

-

-

Cytokine Quantification:

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6, IL-12 p40, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each treatment group compared to the LPS-stimulated control.

-

Determine the IC50 values for the inhibition of each cytokine.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by cucurbitane triterpenoid glycosides and a general experimental workflow for their pharmacological profiling.

Caption: PI3K/AKT signaling pathway in insulin-stimulated glucose uptake.

Caption: AMPK signaling pathway leading to glucose uptake.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Insulin Receptor Substrates Irs1 and Irs2 Coordinate Skeletal Muscle Growth and Metabolism via the Akt and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Targeting AMPK signaling pathway by natural products for treatment of diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. Insulin receptor substrates Irs1 and Irs2 coordinate skeletal muscle growth and metabolism via the Akt and AMPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Natural AMPK Activators in Cardiovascular Disease Prevention [frontiersin.org]

- 12. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]

11-Oxomogroside IV CAS number and molecular formula

This technical guide provides a comprehensive overview of 11-Oxomogroside IV, a cucurbitane triterpene glycoside of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, biological source, and relevant technical data.

Core Compound Information

This compound is a natural compound isolated from the fruits of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1][2] As a member of the mogroside family, it is structurally related to other sweet-tasting glycosides found in this plant.

Physicochemical Data

A summary of the key chemical identifiers and properties of this compound is presented in the table below for easy reference.

| Parameter | Value | Source |

| CAS Number | 2096516-32-2 | [1][2] |

| Molecular Formula | C54H90O24 | [1] |

| Molecular Weight | 1123.28 g/mol | [1][3] |

| Compound Type | Triterpenoid (B12794562) | [1][2] |

| Physical Description | Powder | [2] |

| Natural Source | Fruits of Siraitia grosvenorii Swingle | [1][2] |

Experimental Protocols

Detailed experimental methodologies for the isolation and characterization of cucurbitane glycosides, including compounds structurally similar to this compound, from Siraitia grosvenorii have been reported. A representative workflow for such a process is outlined below.

General Isolation and Purification Workflow

The following diagram illustrates a typical experimental workflow for the extraction and isolation of mogrosides from their natural source. This process involves several stages of chromatographic separation to yield pure compounds.

Biological Activities and Signaling Pathways

While specific research on the signaling pathways of this compound is limited, studies on related mogrosides and their aglycone, mogrol, have elucidated various biological activities. For instance, other mogrosides have been investigated for their antioxidant and potential anti-carcinogenic effects.[4] The general structure of these compounds, featuring a triterpenoid backbone with multiple glucose units, is key to their bioactivity.

Further research is required to delineate the specific mechanisms of action and signaling pathways modulated by this compound. Future studies could explore its effects on cellular signaling cascades relevant to metabolic diseases and oncology, given the activities of related compounds.

Conclusion

This compound is a distinct phytochemical with a defined chemical structure. The provided data on its CAS number, molecular formula, and source serve as a foundational reference for researchers. The generalized experimental workflow offers a starting point for its extraction and purification. Elucidating the specific biological functions and signaling pathways of this compound remains a promising area for future investigation.

References

11-Oxomogroside IV: A Comprehensive Technical Review of Its Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3] As a member of the mogroside family, which are the primary sweetening components of monk fruit, this compound has garnered interest for its potential pharmacological activities.[4][5][6] Extracts of Siraitia grosvenorii have a long history of use in traditional Chinese medicine for treating conditions such as sore throat and cough, and are recognized for their diverse health benefits, including antioxidant, anti-inflammatory, and hepatoprotective effects.[4][6][7] This technical guide provides a comprehensive review of the existing research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing potential signaling pathways to support further investigation and drug development efforts.

Data Presentation

The available quantitative data for this compound is currently limited. The primary reported bioactivity is its cytotoxic effect on human hepatocellular carcinoma cells. For a comparative perspective, antioxidant activity data for the structurally related compound, 11-Oxomogroside V, is also presented.

Table 1: Cytotoxicity of this compound A

| Cell Line | Assay | IC50 (µg/mL) | Reference |

| SMMC-772 (Human Hepatocellular Carcinoma) | MTT Assay | 288 | [2] |

Table 2: Antioxidant Activity of 11-Oxomogroside V (Related Compound)

| Activity | EC50 (µg/mL) | Reference |

| Superoxide (O₂⁻) Scavenging | 4.79 | [8] |

| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [8] |

| Hydroxyl Radical (•OH) Scavenging | 146.17 | [8] |

| •OH-induced DNA Damage Inhibition | 3.09 | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology for assessing the cytotoxicity of compounds against the SMMC-772 human hepatocellular carcinoma cell line.

1. Cell Culture and Seeding:

-

Culture SMMC-772 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound A in the culture medium to achieve the desired final concentrations.

-